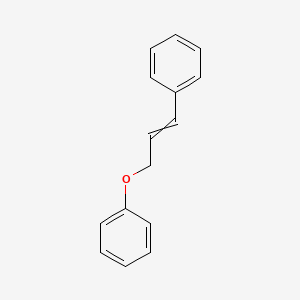

Cinnamyloxybenzene

Descripción

Historical Context of Allyl Aryl Ethers in Rearrangement Studies

The study of allyl aryl ethers has a rich history in organic chemistry, largely centered around the Claisen rearrangement . Discovered by Rainer Ludwig Claisen in 1912, this reaction is a pivotal uni.luuni.lu-sigmatropic rearrangement that facilitates the formation of new carbon-carbon bonds byjus.comwikipedia.org. The classical Claisen rearrangement involves the thermal isomerization of an allyl vinyl ether or an allyl aryl ether byjus.comwikipedia.orglibretexts.orgjove.comlibretexts.org. For allyl aryl ethers, heating typically leads to an intramolecular rearrangement, yielding an ortho-allylphenol libretexts.orgjove.comlibretexts.org. This transformation proceeds through a concerted pericyclic mechanism involving a six-membered, cyclic transition state, where bond breaking and formation occur simultaneously wikipedia.orglibretexts.orgjove.comlibretexts.org. Early investigations into the Claisen rearrangement of allyl aryl ethers laid the groundwork for understanding sigmatropic shifts and their synthetic utility in constructing complex molecular architectures byjus.comwikipedia.orglibretexts.org.

Significance of Cinnamyloxybenzene as a Model Compound for Mechanistic Investigations

Cinnamyloxybenzene holds particular significance as a model compound for mechanistic investigations due to the extended conjugation provided by its cinnamyl group. This structural feature allows for detailed studies of regioselectivity and stereoselectivity in thermal and catalyzed rearrangements. Research has utilized Cinnamyloxybenzene to probe the nuances of the Claisen rearrangement, including its behavior in various solvent environments, such as isotropic and nematic solvents, and even within clathrates acs.org. These studies have provided critical data on how solvent polarity and molecular organization can influence reaction kinetics and product distribution.

Furthermore, investigations into substituted cinnamyloxybenzenes have illuminated the impact of electronic and steric effects of substituents on the aromatic ring on the course and efficiency of the Claisen rearrangement acs.org. Such detailed mechanistic explorations contribute to a deeper understanding of the transition state characteristics and the factors governing the intramolecular nature of these reactions.

Scope of Advanced Synthetic and Transformative Studies on Cinnamyloxybenzene

Beyond its role in classical thermal rearrangements, Cinnamyloxybenzene has found application in advanced synthetic and transformative studies, showcasing its versatility as a building block. Modern organic chemistry increasingly focuses on developing milder, more efficient, and selective synthetic methods, and Cinnamyloxybenzene has been a substrate in such endeavors.

One notable area of advanced study involves its participation in transition metal-catalyzed reactions. For instance, Cinnamyloxybenzene has been successfully employed as a substrate in palladium-catalyzed Hiyama coupling reactions conducted in aqueous media thieme-connect.degoogle.comnih.gov. This highlights its compatibility with "green chemistry" approaches, where water replaces traditional organic solvents, and the use of specialized surfactants facilitates the reaction thieme-connect.degoogle.comnih.gov. The synthesis of Cinnamyloxybenzene itself, like other allyl aryl ethers, can be achieved through established methods such as the Williamson ether synthesis, involving the reaction of cinnamyl alcohol with a phenoxide semanticscholar.org.

The exploration of various catalysts, including Lewis acids like iron(III) chloride (FeCl₃) and gold catalysts, has also been reported to promote or modify the Claisen rearrangement and other transformations of allyl aryl ethers, including those structurally related to Cinnamyloxybenzene scirp.orgresearchgate.netscirp.org. These studies illustrate the ongoing efforts to control and enhance the reactivity of Cinnamyloxybenzene for the synthesis of diverse organic compounds.

Table 1: Representative Conditions for Claisen Rearrangement of Allyl Aryl Ethers

| Reaction Type | Substrate Class | Typical Temperature (°C) | Common Solvents | Catalysts (if used) | Key Outcome | Reference |

| Thermal Claisen Rearrangement | Allyl Aryl Ethers | 150-300 | Toluene, Dichlorobenzene, Decalin, N,N-Diethylaniline, Propylene Carbonate | None (thermal) | ortho-allylphenols | libretexts.orgjove.comlibretexts.orgsemanticscholar.org |

| Catalyzed Claisen Rearrangement | Allyl Aryl Ethers | Lower temperatures (e.g., 80) | 1,2-Dichloroethane (B1671644), Decalin | FeCl₃, Gold catalysts, Bismuth(III) triflate | ortho-allylphenols, altered regioselectivity | scirp.orgresearchgate.netscirp.org |

Table 2: Cinnamyloxybenzene in Palladium-Catalyzed Hiyama Coupling

| Substrate | Coupling Partner | Catalyst System | Solvent | Reaction Conditions | Yield | Reference |

| Cinnamyloxybenzene | o-tolylboronic acid | PdCl₂(DPEphos) | Aqueous (2-wt% PTS solution) | Room temperature, 5 h | 99% | thieme-connect.degoogle.com |

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H14O |

|---|---|

Peso molecular |

210.27 g/mol |

Nombre IUPAC |

3-phenoxyprop-1-enylbenzene |

InChI |

InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2 |

Clave InChI |

LLOUPYJHSJUFQI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |

Origen del producto |

United States |

Synthetic Methodologies for Cinnamyloxybenzene and Analogues

Established Synthetic Pathways for Cinnamyloxybenzene

The formation of cinnamyloxybenzene is most commonly achieved through nucleophilic substitution reactions where a phenoxide ion attacks a cinnamyl halide.

O-Alkylation Reactions for Ether Formation

The principal method for synthesizing cinnamyloxybenzene is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the O-alkylation of a phenol (B47542). pharmaxchange.inforsc.org In this process, a phenoxide ion, typically generated by treating phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of a cinnamyl halide (such as cinnamyl bromide or cinnamyl chloride), displacing the halide to form the ether linkage. masterorganicchemistry.comwikipedia.orgbyjus.com The reaction is a classic example of a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgyoutube.com

The general reaction can be summarized as follows:

Step 1 (Deprotonation): Phenol is deprotonated by a base to form the more nucleophilic phenoxide ion.

Step 2 (Nucleophilic Attack): The phenoxide ion attacks the cinnamyl halide, leading to the formation of cinnamyloxybenzene and a salt byproduct. youtube.com

This method is highly effective for primary alkyl halides like cinnamyl halides, as they are readily accessible for the backside attack required in an SN2 reaction. masterorganicchemistry.com

Optimization of Reaction Conditions and Reagent Systems

The efficiency and yield of the O-alkylation for producing cinnamyloxybenzene can be significantly influenced by the choice of reagents and reaction conditions.

Base and Solvent Systems: A variety of bases can be used to deprotonate the phenol, including potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). youtube.comscirp.orgthieme-connect.de The choice of solvent is also critical. Solvents such as acetone (B3395972) or dimethylformamide (DMF) are commonly employed. scirp.orgrsc.org For instance, a common procedure involves refluxing phenol with cinnamyl bromide and potassium carbonate in acetone for several hours. scirp.org

Catalysis:

Iodide Catalysis: To enhance the rate of reaction, especially when using cinnamyl chloride, a catalytic amount of an iodide salt like potassium iodide (KI) or sodium iodide (NaI) can be added. The iodide ion is a better leaving group than chloride and can transiently replace the chloride on the cinnamyl group, accelerating the reaction. byjus.com

Phase-Transfer Catalysis (PTC): For reactions involving immiscible aqueous and organic phases (e.g., using aqueous NaOH), a phase-transfer catalyst is beneficial. crdeepjournal.org Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) or other quaternary ammonium (B1175870) salts facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase where the cinnamyl halide is dissolved, thereby increasing the reaction rate. researcher.lifecore.ac.uk Solvent-free PTC methods have also been developed as a green chemistry approach. researcher.life

The selection of these conditions can also be crucial in directing the reaction towards O-alkylation versus the competing C-alkylation, where the cinnamyl group attaches directly to a carbon atom on the benzene (B151609) ring. pharmaxchange.info

Synthesis of Substituted Cinnamyloxybenzene Derivatives

The synthetic principles for cinnamyloxybenzene can be extended to produce a variety of substituted derivatives by starting with appropriately substituted phenols or cinnamyl halides. These derivatives are often synthesized for specific research purposes, such as intermediates for more complex molecules.

For example, the synthesis of 4-Chloro-1-cinnamyloxy-2-(phenylethynyl)benzene is achieved through a multi-step process. rsc.org A key step involves the O-alkylation of a substituted phenol with cinnamyl bromide in the presence of a base like potassium carbonate. rsc.org Similarly, 3,4-methylenedioxy-cinnamyloxybenzene was prepared by reacting sesamol (B190485) with cinnamyl chloride in the presence of anhydrous potassium carbonate. google.com

| Product | Key Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| 1-Cinnamyloxy-2-(phenylethynyl)benzene | 2-(Phenylethynyl)phenol, Cinnamyl bromide | K₂CO₃, Acetonitrile, room temperature | rsc.org |

| 4-Chloro-1-cinnamyloxy-2-(phenylethynyl)benzene | 4-Chloro-2-(phenylethynyl)phenol, Cinnamyl bromide | K₂CO₃, Acetonitrile | rsc.org |

| 3,4-methylenedioxy-cinnamyloxybenzene | Sesamol, Cinnamyl chloride | Anhydrous K₂CO₃, Acetone, Reflux | google.com |

Preparation of Related Cinnamyloxynaphthalene Isomers

The Williamson ether synthesis is also the method of choice for preparing cinnamyloxy-substituted naphthalene (B1677914) analogues. The starting material dictates which isomer is formed.

Synthesis of 1-Cinnamyloxynaphthalene

1-Cinnamyloxynaphthalene is synthesized by the O-alkylation of 1-naphthol. scirp.orgscirp.org The reaction is typically carried out by refluxing a mixture of 1-naphthol, cinnamyl bromide, potassium carbonate, and a catalytic amount of potassium iodide in acetone. scirp.org After the reaction is complete, the product is isolated and purified, often through column chromatography. scirp.org Studies have reported yields of around 13% for this synthesis. scirp.org This compound has also been identified as a degradation product of the pharmaceutical agent dapoxetine. nih.gov

Synthesis of 2-Cinnamyloxynaphthalene

The synthesis of 2-Cinnamyloxynaphthalene follows an identical pathway to its isomer, but starts with 2-naphthol (B1666908) instead of 1-naphthol. scirp.orgscirp.org The reaction involves treating 2-naphthol with cinnamyl bromide in the presence of potassium carbonate and potassium iodide in acetone under reflux conditions. scirp.org This method provides a reliable route to the 2-substituted naphthalene ether.

| Product | Key Reactants | Reagents/Conditions | Reference |

|---|---|---|---|

| 1-Cinnamyloxynaphthalene | 1-Naphthol, Cinnamyl bromide | K₂CO₃, KI, Acetone, Reflux (6 hours) | scirp.orgscirp.org |

| 2-Cinnamyloxynaphthalene | 2-Naphthol, Cinnamyl bromide | K₂CO₃, KI, Acetone, Reflux (6 hours) | scirp.org |

Advanced Mechanistic Studies of Rearrangement Reactions Involving Cinnamyloxybenzene

Claisen Rearrangement of Cinnamyloxybenzene

The Claisen rearrangement is a thermally induced, intramolecular scirp.orgscirp.org-sigmatropic rearrangement. quora.comwikipedia.orglibretexts.org In the context of cinnamyloxybenzene, this reaction proceeds through a concerted mechanism involving a cyclic transition state, leading to the formation of C-allylated phenols. nrochemistry.comlibretexts.org

A notable characteristic of the Claisen rearrangement of cinnamyloxybenzene in non-polar solvents is the formation of both ortho- and para-rearranged products, even though the ortho positions are sterically unhindered. scirp.orgscirp.orgresearchgate.net Typically, in the absence of ortho-substituents that block the initial rearrangement, the ortho-product is expected to be the exclusive or major product. scirp.orgscirp.org However, the presence of a phenyl group on the allyl moiety in cinnamyloxybenzene leads to the formation of para-rearranged products alongside the ortho-isomer when the reaction is conducted in decalin. scirp.orgscirp.orgresearchgate.net This suggests that after the initial scirp.orgscirp.org-sigmatropic shift to the ortho position to form a dienone intermediate, a subsequent Cope rearrangement can occur, leading to the para-substituted product, which then tautomerizes to the final phenol (B47542). organic-chemistry.org

Table 1: Regioselectivity of Cinnamyloxybenzene Claisen Rearrangement in Decalin

| Product Type | Compound Name | Formation Pathway |

|---|---|---|

| Ortho-Rearranged | 2-(1-Phenylallyl)phenol | Direct scirp.orgscirp.org-sigmatropic shift followed by tautomerization. |

| Para-Rearranged | 4-(1-Phenylallyl)phenol | Initial ortho-rearrangement followed by a Cope rearrangement and subsequent tautomerization. |

Note: The table illustrates the products formed during the rearrangement in a non-polar solvent like decalin.

Solvent polarity exerts a decisive influence on the reaction pathway of cinnamyloxybenzene. A stark contrast is observed when comparing the reaction in a non-polar solvent like decalin with a polar solvent such as diethylene glycol (DEG). scirp.orgscirp.orgresearchgate.net

In Decalin (Non-polar): The reaction proceeds via the classical intramolecular Claisen rearrangement, yielding a mixture of ortho- and para-C-allyl phenols. scirp.orgscirp.org

In Diethylene Glycol (Polar): The reaction mechanism shifts entirely from an intramolecular to an intermolecular process. scirp.orgscirp.orgresearchgate.net The normal Claisen rearrangement does not occur. Instead, products are formed via a solvent-mediated pathway involving ionic intermediates. scirp.orgresearchgate.net

Table 2: Effect of Solvent on the Rearrangement of Cinnamyloxybenzene

| Solvent | Solvent Polarity | Predominant Mechanism | Products |

|---|---|---|---|

| Decalin | Non-polar | Intramolecular (Claisen Rearrangement) | Ortho- and para-rearranged phenols. scirp.orgscirp.org |

| Diethylene Glycol | Polar | Intermolecular (via Cationic Intermediate) | 2-Cinnamylphenol, 4-Cinnamylphenol, Diethylene glycol monocinnamyl ether. scirp.orgscirp.orgresearchgate.net |

The Claisen rearrangement is a pericyclic reaction characterized by a concerted scirp.orgscirp.org-sigmatropic shift, where bond breaking and bond formation occur simultaneously through a single, highly ordered, cyclic transition state. wikipedia.orglibretexts.orgnrochemistry.comlibretexts.org This intramolecular process involves the reorganization of six electrons. libretexts.org For cinnamyloxybenzene, the reaction is initiated by heat, which causes the allyl group to migrate from the oxygen atom to the ortho-carbon of the benzene (B151609) ring. quora.com This forms a transient non-aromatic intermediate, a cyclohexadienone, which rapidly tautomerizes to restore the aromaticity of the ring, yielding the stable o-allylphenol product. libretexts.org The concerted nature of this mechanism is supported by crossover experiments, which consistently show the absence of intermolecular product formation in non-polar media. wikipedia.org

Intermolecular Rearrangement Pathways of Cinnamyloxybenzene

In the presence of polar solvents, the reaction mechanism for cinnamyloxybenzene deviates significantly from the concerted Claisen pathway and proceeds through discrete, charged intermediates.

When cinnamyloxybenzene is heated in a polar solvent like diethylene glycol (DEG), the reaction proceeds via the formation of a cinnamyl cation intermediate. scirp.orgscirp.orgresearchgate.net The polar solvent facilitates the heterolytic cleavage of the ether bond, generating a phenoxide anion and a resonance-stabilized cinnamyl cation. This reactive carbocation can then undergo several subsequent reactions:

Reaction with the Solvent: The cinnamyl cation can be trapped by the nucleophilic diethylene glycol, forming diethylene glycol monocinnamyl ether. scirp.orgscirp.orgresearchgate.net

Electrophilic Aromatic Substitution: The cinnamyl cation can act as an electrophile and attack the electron-rich ortho and para positions of the phenoxide ion, leading to the formation of 2-cinnamylphenol and 4-cinnamylphenol. scirp.orgscirp.org

The shift from an intramolecular Claisen rearrangement to an intermolecular pathway is a direct consequence of solvent polarity. scirp.orgscirp.orgresearchgate.net Polar solvents are effective at stabilizing charged intermediates. wikipedia.org In the case of cinnamyloxybenzene in diethylene glycol, the solvent's ability to solvate the forming phenoxide anion and cinnamyl cation lowers the activation energy for the ionic bond cleavage. This makes the intermolecular pathway, which relies on these ionic intermediates, kinetically favorable over the concerted, non-polar transition state of the intramolecular Claisen rearrangement. scirp.orgscirp.orgresearchgate.net Therefore, the solvent does not merely alter the reaction rate but fundamentally redirects the reaction to an entirely different mechanistic route. scirp.orgresearchgate.net

By-product Formation via Intermolecular Processes

While the Claisen rearrangement is predominantly an intramolecular scirp.orgscirp.org-sigmatropic rearrangement, the reaction conditions can significantly influence the reaction pathway, leading to the formation of by-products through intermolecular processes. In the case of cinnamyloxybenzene, the choice of solvent plays a pivotal role in dictating the mechanism.

When cinnamyloxybenzene is heated in a polar solvent such as diethylene glycol (DEG), a notable shift from the expected intramolecular Claisen rearrangement to an intermolecular pathway is observed. scirp.org This intermolecular process is believed to proceed through the formation of a cinnamyl cation. The solvent, acting as a nucleophile, can trap this carbocation, leading to the formation of solvent-adducts. Concurrently, the cinnamyl cation can also react with the phenoxide ion, resulting in the formation of C-alkylated and O-alkylated products.

Detailed studies have identified the primary by-products of the intermolecular rearrangement of cinnamyloxybenzene in diethylene glycol as:

4-Cinnamylphenol: Formed by the electrophilic attack of the cinnamyl cation at the para position of the phenoxide ion.

2-Cinnamylphenol: Resulting from the electrophilic attack of the cinnamyl cation at the ortho position of the phenoxide ion.

Diethylene glycol monocinnamyl ether: Formed by the nucleophilic attack of the diethylene glycol solvent on the cinnamyl cation. scirp.org

This intermolecular pathway competes with the concerted intramolecular Claisen rearrangement, and its prevalence is highly dependent on the stability of the potential carbocation intermediate and the nucleophilicity of the solvent.

Comparative Studies of Rearrangement in Cinnamyloxynaphthalene Systems

To further elucidate the mechanistic intricacies of the cinnamyloxybenzene rearrangement, comparative studies with its naphthalene (B1677914) analogues, 1-cinnamyloxynaphthalene and 2-cinnamyloxynaphthalene, have been conducted. These studies reveal significant differences in reactivity and product selectivity, providing valuable insights into the kinetic and thermodynamic factors governing these reactions.

Differential Reactivity and Selectivity in 1- and 2-Cinnamyloxynaphthalenes

The position of the cinnamyloxy group on the naphthalene ring has a profound impact on the course of the rearrangement.

2-Cinnamyloxynaphthalene: This isomer undergoes a clean Claisen rearrangement to yield the corresponding ortho-rearranged product, 1-(1-phenylallyl)-2-naphthol, irrespective of the solvent polarity (e.g., in both decalin and diethylene glycol). scirp.orgscirp.org This suggests that the intramolecular pathway is strongly favored for this isomer.

1-Cinnamyloxynaphthalene: In contrast, the rearrangement of 1-cinnamyloxynaphthalene is more complex and solvent-dependent. In a non-polar solvent like decalin, it primarily undergoes the intramolecular Claisen rearrangement to give both the ortho-rearranged product, 2-(1-phenylallyl)-1-naphthol, and the para-rearranged product, 4-cinnamyl-1-naphthol. scirp.orgscirp.org However, at higher temperatures in a polar solvent like diethylene glycol, both the Claisen rearrangement products and intermolecularly rearranged products are formed. scirp.orgscirp.org The ratio of ortho to para rearranged products for 1-cinnamyloxynaphthalene was found to be 2:1, indicating that para-rearrangement is less facile compared to cinnamyloxybenzene where the ortho to para ratio is 2:8. scirp.orgresearchgate.net

The higher reactivity of the 1-naphthyl derivative compared to the 2-naphthyl derivative is a general observation and is attributed to the destabilization of the ground state of the 1-isomer due to steric repulsion between the allyloxy group and the peri-proton, which lowers the activation energy for the rearrangement. scirp.org

Kinetic and Thermodynamic Considerations in Naphthalene vs. Benzene Analogues

The comparison between the rearrangement of cinnamyloxybenzene and its naphthalene analogues highlights key kinetic and thermodynamic differences. The Claisen rearrangement is known to be accelerated by an increase in the electron density, or double bond character, between the ipso- and ortho-carbons in the transition state. scirp.org Naphthalene has a higher double bond character between the 1- and 2-positions compared to the C-C bonds in the benzene ring of allyloxybenzene. scirp.org This intrinsic property of the naphthalene ring system makes allyloxynaphthalenes generally more reactive towards Claisen rearrangement than their benzene counterparts. scirp.org

This enhanced reactivity in the naphthalene system can favor the intramolecular Claisen rearrangement even in polar solvents where the intermolecular pathway might otherwise dominate, as is the case with cinnamyloxybenzene. For 2-cinnamyloxynaphthalene, the Claisen rearrangement is the preferred pathway, whereas for cinnamyloxybenzene in the same polar solvent, the intermolecular rearrangement takes precedence. scirp.org

Furthermore, in the rearrangement of 1-cinnamyloxynaphthalene, the thermodynamically more stable 4-cinnamyl-1-naphthol is not formed via the initially formed ortho product, 2-(1-phenylallyl)-1-naphthol, but is believed to be formed directly from the starting material. scirp.org This suggests that the Cope rearrangement of the ortho-dienone intermediate to the para-dienone is not a favorable process, likely due to the lower double bond character between the 2- and 3-positions of the naphthalene ring. scirp.org

Substituent Effects on Cinnamyloxybenzene Rearrangements

The introduction of substituents onto the benzene ring of cinnamyloxybenzene provides a powerful tool to probe the electronic and steric effects that govern the rearrangement, particularly the ortho/para selectivity.

Electronic and Steric Influences on Ortho/Para Selectivity

Systematic studies on 1-substituted 2-cinnamyloxybenzenes have revealed a clear dependence of the product distribution on the nature of the substituent.

| Substituent | Predominant Product |

| Methyl | para-rearranged |

| Acetyl | para-rearranged |

| Methoxycarbonyl | para-rearranged |

| Nitro | ortho-rearranged |

| Carboxyl | ortho-rearranged |

For substrates bearing methyl, acetyl, and methoxycarbonyl groups, the para-rearranged product is the major isomer formed. jst.go.jpresearchgate.net This preference for para-substitution can be attributed to a combination of steric hindrance at the ortho-position and the electronic nature of these groups.

Conversely, when electron-withdrawing groups like nitro and carboxyl are present, the reaction is relatively faster and yields the ortho-rearranged product as the major isomer. jst.go.jpresearchgate.net In a more general context for ortho-substituted allyl aryl ethers, electron-withdrawing substituents tend to favor the formation of the ortho-rearranged product, while electron-releasing substituents can lead to the formation of both ortho- and para-rearranged products. scirp.orgresearchgate.net

Role of Intramolecular Interactions (e.g., Hydrogen Bonding) in Reaction Outcomes

Intramolecular interactions, particularly hydrogen bonding, can play a significant role in the reaction mechanism and influence the product distribution. In the Claisen rearrangement of certain substituted cinnamyloxybenzenes, the formation of intramolecular hydrogen bonds in the transition state or intermediate stages can facilitate the reaction.

For derivatives with substituents capable of acting as hydrogen bond acceptors (e.g., those containing carbonyl or nitro groups), it has been proposed that an intramolecular hydrogen bond can form between the hydroxyl group of the ortho-dienone intermediate and the substituent. jst.go.jp This interaction is believed to stabilize the intermediate and facilitate the keto-enol tautomerism that leads to the final ortho-rearranged phenolic product. jst.go.jp This stabilization of the ortho-pathway intermediate can contribute to the observed preference for the formation of the ortho-product in the presence of such substituents.

Catalytic Applications and Transformations Involving Cinnamyloxybenzene

Transition Metal-Catalyzed Organic Transformations

Palladium-catalyzed reactions stand out as a prominent class of transformations involving cinnamyloxybenzene, offering efficient pathways for carbon-carbon bond formation under relatively mild conditions.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, widely employed for constructing C-C bonds. Cinnamyloxybenzene has been successfully integrated into several such methodologies.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide, has been applied to cinnamyloxybenzene. This methodology allows for the formation of new carbon-carbon bonds, often replacing the phenoxy group of the ether.

A notable application involves the reaction of cinnamyloxybenzene with 4-chlorophenylboronic acid. This transformation proceeds efficiently in an aqueous medium containing the surfactant TPGS-750-M, utilizing PdCl2(Dt-BPF) as the catalyst. The reaction, conducted at room temperature for 20 hours, yields 1-Chloro-4-cinnamylbenzene with a 75% isolated yield. nih.gov This demonstrates the ability to cleave the C-O bond of the phenoxy group and form a new C-C bond with an aryl moiety. nih.gov

Table 1: Suzuki-Miyaura Coupling of Cinnamyloxybenzene

| Reactant 1 | Reactant 2 | Catalyst | Solvent/Medium | Temperature | Time | Product | Yield (%) | Citation |

| Cinnamyloxybenzene | 4-chlorophenylboronic acid | PdCl2(Dt-BPF) | TPGS-750-M/H2O solution | RT | 20 h | 1-Chloro-4-cinnamylbenzene | 75 | nih.gov |

The Heck reaction, a palladium-catalyzed cross-coupling between an aryl or vinyl halide and an alkene, has also been successfully applied to cinnamyloxybenzene. Cinnamyloxybenzene, with its internal alkene functionality, can serve as the olefinic coupling partner.

One example illustrates the Heck coupling of cinnamyloxybenzene with ethyl 2-(benzylamino)-3-phenylpropanoate. This reaction is carried out at room temperature in an aqueous TPGS-750-M solution, employing Pd[P(t-Bu)3]2 as the catalyst. The process yields the desired product in a high 95% yield after 2.5 hours. nih.gov Derivatives of cinnamyloxybenzene, such as 2-(bromoethynyl)-4-chloro-1-cinnamyloxybenzene, have also been utilized as starting materials in Heck reactions, further highlighting the versatility of this compound in such transformations. chiba-u.jp

Table 2: Heck Coupling of Cinnamyloxybenzene

| Reactant 1 | Reactant 2 | Catalyst | Solvent/Medium | Temperature | Time | Product Yield (%) | Citation |

| Cinnamyloxybenzene | Ethyl 2-(benzylamino)-3-phenylpropanoate | Pd[P(t-Bu)3]2 | TPGS-750-M/H2O solution | RT | 2.5 h | 95 | nih.gov |

Allylic silylation, a palladium-catalyzed process for forming carbon-silicon bonds at allylic positions, is another transformation amenable to allylic ethers, including cinnamyloxybenzene. This reaction typically involves an allylic ether, a disilane (B73854) reagent, and a palladium catalyst in the presence of a base. nih.gov

The general procedure for silylation of allylic ethers involves PdCl2(DPEphos) as the catalyst, hexamethyldisilane (B74624) or 1,2-diphenyltetramethyldisilane (B74222) as the silylating agent, and triethylamine (B128534) (NEt3) as the base. nih.gov Cinnamyloxybenzene, being an allylic phenyl ether, is a suitable substrate for this type of transformation, which can proceed effectively in micellar aqueous media. nih.gov

Negishi-like couplings, which typically involve the palladium-catalyzed cross-coupling of organozinc compounds with organic halides or triflates, have been explored within the context of micellar catalysis. nih.govsigmaaldrich.comnih.gov While cinnamyloxybenzene itself is an allylic ether rather than a halide, the methodologies developed for Negishi-like couplings in aqueous micellar media are relevant for similar substrates.

These zinc-mediated Negishi-like couplings can be performed in aqueous TPGS-750-M, where moisture-sensitive organozinc halides are generated in situ from an alkyl halide and zinc dust, subsequently reacting with an aryl or alkenyl halide under palladium catalysis. sigmaaldrich.comnih.gov Key to the success of these reactions in water are additives like tetramethylethylenediamine (TMEDA), which acts as a surface-cleaning/activating agent for the metal and a ligand for the in situ-formed organozinc reagent, along with specific palladium precursors such as PdCl2(Amphos)2 and suitable amphiphiles like PTS or TPGS-750-M. nih.gov The ability to perform such transformations with high stereoselectivity and without prior formation of organozinc reagents highlights the potential for adapting these methodologies to allylic ether substrates like cinnamyloxybenzene, or its functionalized derivatives, within these green reaction systems. nih.gov

A significant aspect enabling the aforementioned transformations of cinnamyloxybenzene is the use of micellar catalysis in aqueous reaction media. This approach offers an environmentally benign alternative to traditional organic solvents. sigmaaldrich.comacsgcipr.org

Micellar catalysis utilizes amphiphilic surfactants, such as TPGS-750-M (PubChem CID: 44203641) and PTS (Polyoxyethanyl-α-tocopheryl sebacate, PubChem CID: 16219468), which self-assemble in water to form nanomicelles. nih.govsigmaaldrich.comacsgcipr.org These nanomicelles create a lipophilic microenvironment within the bulk aqueous phase, effectively solubilizing organic substrates and catalysts that are otherwise insoluble in water. nih.govsigmaaldrich.comacsgcipr.orgrsc.org This localized concentration of reactants within the micellar "pseudo-phase" can lead to enhanced reaction rates compared to reactions conducted in organic solvents. sigmaaldrich.comgovtsciencecollegedurg.ac.in

The advantages of employing micellar catalysis for reactions involving cinnamyloxybenzene and other organic compounds are multifold:

Solvent Replacement: It eliminates the need for large volumes of toxic and flammable organic solvents, aligning with green chemistry principles. acsgcipr.org

Mild Conditions: Reactions can often be conducted under mild conditions, typically at ambient temperatures. nih.govacsgcipr.org

Waste Minimization: It leads to minimized waste generation during reaction workup and purification. acsgcipr.org

Catalyst Recycling: The system can facilitate the recycling of catalysts, water, and the surfactant. acsgcipr.org

Substrate Versatility: It enables the use of less common or otherwise challenging coupling partners, including allylic ethers. nih.gov

The successful application of micellar catalysis with cinnamyloxybenzene in Suzuki-Miyaura and Heck couplings underscores its potential for sustainable and efficient organic synthesis. nih.gov

Iron(III) Chloride Catalysis in Rearrangement Reactions

Iron(III) chloride (FeCl₃) has emerged as an effective Lewis acid catalyst for the Claisen rearrangement of allyloxyarenes, including derivatives structurally related to cinnamyloxybenzene wikipedia.orgnih.gov. This catalytic system enables the reaction to proceed under milder conditions compared to conventional thermal methods, which typically demand temperatures between 180°C and 225°C wikipedia.org. The application of FeCl₃ not only facilitates the rearrangement but can also induce subsequent cyclization reactions wikipedia.org.

Mechanism of Lewis Acid Coordination and Activation

The catalytic action of iron(III) chloride in the Claisen rearrangement is attributed to its role as a Lewis acid. FeCl₃ is postulated to catalyze the rearrangement and cyclization reactions by coordinating to the oxygen atom of the allyloxyarene substrate at the transition state wikipedia.org. This coordination induces an inductive effect, effectively polarizing the transition state wikipedia.org. The polarization leads to a decrease in the activation energy, allowing the reaction to proceed at lower temperatures wikipedia.org. Importantly, in the presence of the FeCl₃ catalyst, the reaction typically proceeds via an intramolecular mechanism rather than an intermolecular one wikipedia.org.

Microwave-Assisted Reaction Conditions

The combination of iron(III) chloride catalysis with microwave irradiation offers a powerful approach to accelerate the Claisen rearrangement of allyloxyarenes wikipedia.org. Microwave heating provides rapid and efficient energy transfer, leading to significantly shorter reaction times and often improved yields compared to conventional heating methods wikipedia.orgnih.govnih.gov. Studies have shown that these reactions can be initiated at temperatures as low as 80°C under microwave irradiation wikipedia.org.

Experiments investigating the FeCl₃-catalyzed Claisen rearrangement of allyloxyarene derivatives, such as 1-cinnamyloxynaphthalene, under microwave conditions have demonstrated high efficiency. Reactions are typically conducted with a 0.15 molar ratio of FeCl₃ catalyst in solvents like 1,2-dichloroethane (B1671644) or decalin wikipedia.org. The formation of complex ferric-arene species under microwave irradiation is believed to contribute to the efficient absorption of microwaves, further enhancing the reaction acceleration wikipedia.org.

The following table illustrates representative conditions and outcomes for the FeCl₃-catalyzed Claisen rearrangement of allyloxyarene derivatives, including 1-cinnamyloxynaphthalene (Substrate 4a), under microwave irradiation:

Table 1: Representative FeCl₃-Catalyzed Claisen Rearrangement of Allyloxyarene Derivatives under Microwave Conditions

| Substrate (0.5 mmol) | Catalyst (FeCl₃ molar ratio) | Solvent (7 cm³) | Temperature (°C) | Microwave Power (W) | Reaction Time (minutes) | Yield of Product (%) | Reference |

| Allyloxyarene derivatives (e.g., 1-cinnamyloxynaphthalene) | 0.15 | 1,2-dichloroethane | 80 | 300 | 60 | Excellent yields (specifics vary by derivative) | wikipedia.org |

| Allyloxyarene derivatives (e.g., 1-cinnamyloxynaphthalene) | 0.15 | Decalin | 80 | 300 | 60 | Excellent yields (specifics vary by derivative) | wikipedia.org |

Other Catalytic Systems for Cinnamyloxybenzene Functionalization

Beyond iron(III) chloride, the broader field of catalysis offers various systems for the functionalization of organic compounds, which could potentially be applied to cinnamyloxybenzene and its derivatives. Transition metal-catalyzed C–H functionalization, for instance, has emerged as a powerful strategy for constructing complex chiral molecules and forming new carbon-carbon bonds. Palladium catalysts, in particular, are attractive due to their high reactivity, versatility, and good functional group tolerance in enantioselective C–H functionalization reactions. While the provided information does not detail specific applications of these other catalytic systems directly to cinnamyloxybenzene, the general principles of C–H activation and functionalization using various transition metals (e.g., palladium, rhodium, ruthenium) are widely explored in organic synthesis for similar aromatic and olefinic systems. Additionally, magnetic catalytic systems (MCSs) are gaining attention for their benefits in organic synthesis, including shortened reaction times, accelerated reactions, and convenient magnetic separation, which could be relevant for functionalization reactions.

Spectroscopic Characterization Research Methodologies Applied to Cinnamyloxybenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides crucial information regarding the number of different types of protons, their chemical environments, and their connectivity within the Cinnamyloxybenzene molecule. For Cinnamyloxybenzene (compound 14c), ¹H NMR data recorded at 300 MHz in CDCl₃ solvent reveals distinct signals corresponding to its aromatic and olefinic protons, as well as the benzylic methylene (B1212753) protons rsc.org.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.48 – 7.41 | m | - | 2H | Phenyl protons (cinnamyl group) |

| 7.39 – 7.23 | m | - | 5H | Phenyl protons (phenoxy group) + remaining cinnamyl phenyl protons |

| 7.03 – 6.94 | m | - | 3H | Phenoxy protons |

| 6.75 | dt | 16.1, 1.5 | 1H | Olefinic proton (α to phenyl, trans) |

| 6.44 | dt | 16.0, 5.8 | 1H | Olefinic proton (β to phenyl, trans) |

| (No explicit signal for CH₂O was found in the snippet, but expected around 4.5-5.0 ppm) |

Note: The original source rsc.org did not explicitly list the chemical shift for the benzylic methylene protons (CH₂O) of Cinnamyloxybenzene (14c) within the provided snippet, but these protons are expected to resonate in the range of 4.5-5.0 ppm, typically as a doublet due to coupling with the adjacent olefinic proton.

The large coupling constants (J = 16.1 Hz and 16.0 Hz) observed for the olefinic protons at δ 6.75 ppm and δ 6.44 ppm are characteristic of a trans-disubstituted double bond, confirming the stereochemistry of the cinnamyl moiety rsc.org. The complex multiplet patterns in the aromatic region (7.03-7.48 ppm) are consistent with the presence of two phenyl rings, one directly attached to the oxygen and another as part of the cinnamyl group rsc.org.

While specific ¹³C NMR data for Cinnamyloxybenzene (C₁₅H₁₄O) was not explicitly detailed in the consulted literature, ¹³C NMR spectroscopy is generally employed to identify and confirm the carbon skeleton of organic molecules. For Cinnamyloxybenzene, distinct signals would be expected for the aromatic carbons, the olefinic carbons, and the benzylic methylene carbon. Aromatic carbons typically resonate between 110-160 ppm, with carbons bearing electronegative substituents (like oxygen) appearing further downfield. The olefinic carbons of the cinnamyl group would be expected in the 120-140 ppm range, and the benzylic carbon directly attached to the oxygen would typically appear around 60-70 ppm.

Beyond basic one-dimensional ¹H and ¹³C NMR, advanced NMR techniques are crucial for a comprehensive understanding of molecular structure, including stereochemical assignments and conformational analysis. Although specific data for Cinnamyloxybenzene using these techniques were not found, their general applicability to such compounds is well-established.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would reveal correlations between coupled protons, confirming the connectivity of the cinnamyl chain (e.g., between the benzylic methylene protons and the adjacent olefinic proton, and between the two olefinic protons).

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates protons with the carbons to which they are directly attached. This would allow for unambiguous assignment of ¹H and ¹³C signals for each CH, CH₂, and CH₃ group in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC provides correlations over two or three bonds, which is invaluable for establishing long-range connectivity and quaternary carbon assignments. For Cinnamyloxybenzene, HMBC would help confirm the attachment of the cinnamyl group to the oxygen and the connectivity within the aromatic rings.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its structure through characteristic fragmentation patterns. For Cinnamyloxybenzene (C₁₅H₁₄O), the molecular weight is 210.27 g/mol nih.govnih.gov. While specific fragmentation data for Cinnamyloxybenzene was not found in the provided literature, the molecular ion peak [M]⁺ would be expected at m/z 210.

Common fragmentation pathways for ethers like Cinnamyloxybenzene often involve cleavage of the C-O bond, leading to characteristic fragments. For instance, the loss of a cinnamyl radical or a phenoxy radical could be observed. The cinnamyl cation (C₉H₉⁺, m/z 117) and the phenyl cation (C₆H₅⁺, m/z 77) or phenoxy cation (C₆H₅O⁺, m/z 93) are common fragments observed in the mass spectra of compounds containing these moieties. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the precise determination of the elemental composition, thereby confirming the molecular formula C₁₅H₁₄O.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. While a specific IR spectrum for Cinnamyloxybenzene was not found in the direct search results, characteristic absorption bands would be expected based on its structure.

| Functional Group / Bond | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H stretching | 3100-3000 | Medium-Strong |

| Aliphatic (CH₂) C-H stretching | ~2920-2850 | Medium-Strong |

| C=C stretching (aromatic ring) | 1600-1475 | Weak-Medium |

| C=C stretching (alkene) | ~1630 | Weak-Medium |

| Aryl-O stretching (ether) | 1250-1000 | Strong |

| C-O stretching (ether) | 1300-1000 | Strong |

| trans-C=C-H out-of-plane bending | ~970-960 | Strong |

| Aromatic C-H out-of-plane bending (monosubstituted benzene) | 770-730, 710-690 | Strong |

The presence of aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed below 3000 cm⁻¹ nist.gov. The C=C stretching vibrations from both the aromatic rings and the olefinic double bond would typically be observed in the 1600-1475 cm⁻¹ and around 1630 cm⁻¹ regions, respectively nist.gov. A strong absorption band in the 1300-1000 cm⁻¹ range would correspond to the C-O stretching vibrations of the ether linkage nist.gov. Additionally, the trans-alkene configuration would be indicated by a strong out-of-plane bending vibration around 970-960 cm⁻¹, and the monosubstituted benzene (B151609) ring would show characteristic out-of-plane bending vibrations around 770-730 cm⁻¹ and 710-690 cm⁻¹ nist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to analyze compounds containing conjugated systems, where the absorption of light in the UV-Vis region excites electrons from the ground state to higher energy states. Cinnamyloxybenzene contains extended π-electron systems, specifically the aromatic rings and the conjugated carbon-carbon double bond within the cinnamyl moiety.

Compounds with cinnamoyl structures typically exhibit strong absorption bands in the UV-Vis region due to π-π* electronic transitions. These transitions are associated with the delocalization of electrons across the conjugated system, which includes the phenyl ring and the α,β-unsaturated system of the cinnamyl group. For cinnamates, a major absorption maximum (λmax) is generally observed around 310 nm. Therefore, Cinnamyloxybenzene is expected to show a significant absorption band in the UV region, likely around this range, reflecting the presence of its conjugated cinnamyl chromophore. While a specific λmax for Cinnamyloxybenzene was not found, its structural features suggest strong UV absorption.

Theoretical and Computational Investigations of Cinnamyloxybenzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a widely utilized quantum mechanical method in computational chemistry that approximates the electron density of a system to calculate its electronic structure and properties openaccessjournals.com. For Cinnamyloxybenzene, DFT studies would typically be employed to investigate potential reaction pathways, understand bonding mechanisms, and characterize the electronic landscape that governs its chemical behavior. DFT balances accuracy with computational efficiency, making it suitable for systems of moderate size openaccessjournals.com.

In the context of Cinnamyloxybenzene's reactivity, DFT calculations are crucial for elucidating the structures and energetics of transition states. A transition state represents the highest energy point along a reaction pathway, providing critical information about the activation energy barrier for a chemical reaction. By identifying and characterizing transition states, researchers can map out the minimum energy paths (MEPs) for various reactions involving Cinnamyloxybenzene, such as electrophilic aromatic substitutions on its benzene (B151609) ring, reactions involving the cinnamyloxy group, or potential rearrangements. The determination of these structures involves optimizing the geometry at the saddle point on the potential energy surface, followed by frequency calculations to confirm its nature (one imaginary frequency). The energy difference between the reactants and the transition state provides the activation energy, which is directly related to the reaction rate. While specific data for Cinnamyloxybenzene is not available, such studies would involve detailed scans of potential reaction coordinates and sophisticated optimization algorithms.

DFT is also instrumental in calculating various electronic reactivity descriptors that predict a molecule's propensity to react in certain ways. For Cinnamyloxybenzene, these descriptors would offer insights into its most reactive sites and its behavior as an electron donor or acceptor. Key descriptors include:

Electrophilicity Index (ω): This global descriptor quantifies a molecule's capacity to accept electrons. A higher electrophilicity index suggests that Cinnamyloxybenzene would act as a strong electrophile or be susceptible to nucleophilic attack.

Nucleophilicity Index (N): Conversely, the nucleophilicity index measures a molecule's tendency to donate electrons. A high nucleophilicity index would indicate that Cinnamyloxybenzene could readily participate in reactions as a nucleophile or be prone to electrophilic attack.

Hardness (η) and Softness (S): Based on the Hard and Soft Acids and Bases (HSAB) principle, hardness measures a molecule's resistance to deformation or charge transfer, while softness is its inverse mdpi.com. Softer molecules tend to react faster and with other soft molecules, while harder molecules react with other hard molecules. Local descriptors, such as Fukui functions, can pinpoint specific atoms within Cinnamyloxybenzene that are most susceptible to electrophilic or nucleophilic attack, thereby providing a detailed map of its reactivity mdpi.com.

These descriptors are derived from the frontier molecular orbitals (HOMO and LUMO) and their energies, which are direct outputs of DFT calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time openaccessjournals.com. For Cinnamyloxybenzene, MD simulations would be invaluable for understanding its conformational flexibility, the influence of solvent environments on its structure and reactivity, and its interactions with other molecules.

Conformational Landscapes: Cinnamyloxybenzene, with its flexible cinnamyloxy chain, likely possesses multiple stable conformations. MD simulations can explore this conformational space, identifying low-energy conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its reactivity and physical properties.

Solvent Effects: Chemical reactions often occur in solution, and the solvent can dramatically influence reaction rates and pathways. MD simulations, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, can explicitly model solvent molecules around Cinnamyloxybenzene, allowing for the investigation of solvent-solute interactions, solvation energies, and how the solvent environment affects transition state stabilization or destabilization frontiersin.org. This provides a more realistic picture of reactivity than gas-phase calculations.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, including those based on DFT and ab initio methods, are extensively used to predict spectroscopic properties of molecules. For Cinnamyloxybenzene, these predictions would aid in the interpretation of experimental spectra and provide a deeper understanding of its electronic and vibrational characteristics.

NMR Spectroscopy: Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can help in the structural elucidation of Cinnamyloxybenzene. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule.

UV-Vis Spectroscopy: Predicting UV-Vis absorption spectra involves calculating the electronic transitions between molecular orbitals. This can provide information about the chromophoric groups within Cinnamyloxybenzene and their absorption wavelengths and intensities.

Infrared (IR) and Raman Spectroscopy: Vibrational frequencies and intensities can be computed to predict IR and Raman spectra. These calculations are useful for identifying functional groups and understanding the vibrational modes of Cinnamyloxybenzene, which can be sensitive to its conformation and environment.

Circular Dichroism (CD) Spectroscopy: If Cinnamyloxybenzene were to exist in chiral forms or be part of a chiral system, quantum chemical calculations could predict its CD spectrum, offering insights into its absolute configuration and conformational preferences.

These predictions are typically performed by calculating molecular properties such as polarizabilities, dipole moments, and excitation energies, which are directly related to spectroscopic observables aspbs.com.

Kinetic and Thermodynamic Modeling of Complex Reaction Networks

Kinetic Modeling: By combining activation energies (from DFT transition state calculations) with transition state theory, reaction rate constants can be calculated. For a network of reactions, these individual rate constants can be integrated into kinetic models to simulate the time evolution of reactant and product concentrations, identify rate-determining steps, and predict reaction yields. This is particularly useful for optimizing reaction conditions.

Thermodynamic Modeling: Thermodynamic properties such as reaction enthalpies, entropies, and Gibbs free energies can be calculated from the energies of reactants and products obtained from quantum chemical calculations. These values determine the spontaneity and equilibrium position of reactions. For complex networks, thermodynamic modeling helps in understanding the relative stability of different intermediates and products, guiding the design of synthetic routes that favor desired outcomes.

While no specific complex reaction networks for Cinnamyloxybenzene are detailed in the search results, the general principles of computational kinetic and thermodynamic modeling are universally applicable to organic compounds. This involves constructing potential energy surfaces, calculating free energy profiles, and using statistical mechanics to derive macroscopic properties from microscopic calculations.

Broader Applications of Cinnamyloxybenzene in Organic Synthesis and Materials Science

Cinnamyloxybenzene as a Versatile Synthon in Organic Synthesis

Cinnamyloxybenzene (COB) serves as a versatile synthon, particularly noted for its involvement in rearrangement reactions. A prominent example is the Claisen rearrangement, a chem960.comchem960.com-sigmatropic rearrangement crucial for carbon-carbon bond formation in organic synthesis scirp.orgresearchgate.net. When subjected to thermal conditions in decalin, COB undergoes this rearrangement to yield both ortho- and para-rearranged products, even in the absence of a substituent at the ortho-position, which is a noteworthy characteristic scirp.orgresearchgate.net. This behavior highlights its utility in generating diverse structural isomers.

Beyond thermal rearrangements, cinnamyloxybenzene has also been employed in transition metal-catalyzed cross-coupling reactions. For instance, it has been utilized in palladium-catalyzed reactions in aqueous solvents, demonstrating its compatibility with "green chemistry" approaches. In one reported procedure, cinnamyloxybenzene reacted with o-tolylboronic acid in the presence of a palladium catalyst and a surfactant, yielding a product in high efficiency google.comgoogle.comthieme-connect.de. This indicates its potential as a coupling partner in constructing complex molecular architectures under milder, more environmentally conscious conditions.

Derivatization Pathways for the Generation of Diverse Organic Compounds

The derivatization pathways of cinnamyloxybenzene are significantly influenced by reaction conditions, particularly the solvent used.

Claisen Rearrangement in Decalin: When COB is heated in decalin, a nonpolar solvent, it primarily undergoes the Claisen rearrangement. This process yields both ortho- and para-rearranged products. The formation of para-rearranged products is particularly interesting given the absence of an ortho-substituent on the benzene (B151609) ring scirp.orgresearchgate.net.

Intermolecular Rearrangement in Diethylene Glycol (DEG): In contrast, heating COB in diethylene glycol (DEG), a solvent with acidic and high dielectric properties, leads to a different outcome. Instead of the typical Claisen rearrangement, an intermolecular process occurs, generating products such as 4-cinnamylphenol, 2-cinnamylphenol, and diethylene glycol monocinnamyl ether scirp.orgresearchgate.netresearchgate.net. This intermolecular rearrangement is believed to proceed via a cinnamyl cation intermediate, which is facilitated by the solvent's properties and is favored at higher temperatures scirp.orgresearchgate.net.

This solvent-dependent reactivity underscores cinnamyloxybenzene's adaptability in synthesizing a range of organic compounds by controlling reaction parameters.

Role as a Precursor in the Synthesis of Compounds for Specific Research Applications (e.g., Derivatives for Insect Control)

While direct broad applications of cinnamyloxybenzene itself in insect control are not extensively documented, a specific derivative, 3,4-methylenedioxy-cinnamyloxybenzene, has been identified for its potential in this area. A U.S. patent (US3939273) describes 3,4-methylenedioxy-cinnamyloxybenzene as a mosquito larvicide, indicating its role as a precursor in the development of compounds for pest control applications [14 in current search, 21 in previous search]. This highlights the potential for structural modifications of the cinnamyloxybenzene scaffold to yield compounds with targeted biological activities.

Potential Relevance in Polymer Chemistry and Advanced Materials Research

The direct and extensive application of cinnamyloxybenzene as a monomer or building block in the synthesis of polymers and advanced materials is not widely detailed in the current literature. However, the broader family of cinnamic acid derivatives, which share structural similarities with cinnamyloxybenzene, are recognized as promising building blocks for advanced polymers [18 in previous search]. These derivatives, due to their unsaturated, hydroxyl, and/or carboxylic groups, have been utilized in the preparation of various polymers, including polyesters, polyamides, and poly(anhydride esters) [18 in previous search].

While cinnamyloxybenzene itself has been explored in specific organic reactions, such as the Claisen rearrangement and transition metal-catalyzed cross-couplings, its direct integration into polymer backbones or as a component of advanced materials is an area that may warrant further investigation, leveraging its reactive sites and aromatic structure.

Future Directions and Emerging Research Avenues in Cinnamyloxybenzene Chemistry

Development of Sustainable and Green Synthetic Routes

The pursuit of sustainable and environmentally benign chemical processes is a paramount goal in modern organic synthesis. For cinnamyloxybenzene chemistry, this translates into developing synthetic routes that minimize waste, reduce energy consumption, and utilize safer solvents and reagents.

Current research in related areas demonstrates the viability of aqueous media for metal-catalyzed reactions, which is a significant step towards greener chemistry. nih.govgoogle.comthieme-connect.degoogle.comgoogle.com For instance, cinnamyloxybenzene has been successfully employed as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Heck and Negishi-like couplings) conducted in water, often facilitated by the use of amphiphilic surfactants like TPGS-750-M. nih.govgoogle.comthieme-connect.degoogle.comgoogle.com These methods allow for reactions to proceed at room temperature in water, eliminating the need for hazardous organic solvents and reducing energy input. nih.govgoogle.comgoogle.com

Another promising avenue involves the application of microwave irradiation in conjunction with cost-effective and environmentally friendly catalysts. Iron(III) chloride (FeCl₃) has been shown to catalyze the Claisen rearrangement of allyloxyarenes, including cinnamyloxynaphthalene (a closely related analogue), under microwave conditions. scirp.orgresearchgate.net This approach offers advantages such as accelerated reaction rates, reduced reaction times, and lower temperatures compared to traditional thermal methods, contributing to a more energy-efficient and cleaner synthesis. scirp.orgresearchgate.net

Future efforts will likely focus on:

Catalyst design: Developing highly active and recyclable heterogeneous catalysts or robust organocatalysts that can operate efficiently under mild, aqueous, or solvent-free conditions.

Renewable feedstocks: Exploring the synthesis of cinnamyloxybenzene or its precursors from biomass-derived starting materials.

Waste valorization: Designing processes that minimize by-product formation or enable the facile recycling and reuse of reagents and catalysts.

Table 1: Examples of Green Chemistry Principles Applied to Cinnamyloxybenzene and Related Reactions

| Approach | Key Features | Potential Benefits for Cinnamyloxybenzene Chemistry | Reference |

| Aqueous Metal Catalysis | Use of water as solvent, room temperature, surfactant-enabled micellar catalysis | Elimination of organic solvents, reduced energy consumption, simplified product isolation. | nih.govgoogle.comgoogle.com |

| Microwave-Assisted Catalysis | FeCl₃ catalyst, microwave irradiation | Faster reactions, lower temperatures, enhanced efficiency for Claisen rearrangements and related transformations. | scirp.orgresearchgate.net |

| Catalyst Recycling | Heterogeneous catalysts, deep eutectic mixtures | Reduced catalyst waste, improved economic viability. | mdpi.com |

Exploration of Enantioselective Transformations of Cinnamyloxybenzene

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral compound, is critical in many fields, particularly pharmaceuticals, due to the often-different biological activities of stereoisomers. wikipedia.org While specific enantioselective transformations of cinnamyloxybenzene have not been extensively reported, its structure, containing a double bond and potential for forming new chiral centers upon reaction, presents a fertile ground for such investigations.

The cinnamyl moiety in cinnamyloxybenzene could serve as a prochiral element, where reactions such as asymmetric hydrogenation, epoxidation, or dihydroxylation could introduce chirality. wikipedia.orgyoutube.com Additionally, the Claisen rearrangement, which can lead to new carbon-carbon bonds, could be rendered enantioselective through chiral catalysis or by incorporating chiral auxiliaries into the cinnamyloxybenzene structure. ufs.ac.zanih.govwikipedia.org

Future research could involve:

Chiral Ligand Design: Developing novel chiral ligands for transition metal catalysts (e.g., palladium, ruthenium) to induce enantioselectivity in reactions involving the cinnamyl double bond or aromatic ring.

Organocatalysis: Exploring chiral organocatalysts, which are often more environmentally friendly and cost-effective than metal catalysts, to mediate asymmetric transformations of cinnamyloxybenzene. nih.govwikipedia.org

Biocatalysis: Investigating enzymes (e.g., lipases, oxidoreductases) capable of selectively transforming cinnamyloxybenzene or its derivatives into chiral products.

Investigation of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking new reactivity patterns and improving the efficiency and selectivity of existing reactions involving cinnamyloxybenzene. Beyond the established palladium and iron(III) chloride catalysts, a broader range of catalytic approaches could be explored. rsc.orgnih.govgoogle.comthieme-connect.degoogle.comgoogle.comscirp.orgresearchgate.net

Areas for future investigation include:

Photocatalysis: Utilizing visible-light photoredox catalysis to initiate reactions under mild conditions, potentially leading to novel radical pathways for cinnamyloxybenzene functionalization. frontiersin.org

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Designing porous solid catalysts incorporating active sites that can selectively bind and transform cinnamyloxybenzene, offering advantages in terms of recyclability and tunable microenvironments.

Enzyme Mimics and Artificial Metalloenzymes: Creating synthetic catalysts that mimic the high selectivity and efficiency of natural enzymes, potentially enabling highly specific transformations of cinnamyloxybenzene.

Electrocatalysis: Combining organic electrosynthesis with asymmetric catalysis to drive reactions, though challenges exist in connecting radical/ion intermediates to enantioselective catalytic cycles. frontiersin.org

These novel systems could lead to unprecedented selectivities (chemo-, regio-, and stereo-), milder reaction conditions, and improved catalyst turnover numbers for cinnamyloxybenzene transformations.

Advanced In-Situ Monitoring Techniques for Reaction Progress Analysis

Understanding reaction mechanisms and kinetics in real-time is vital for optimizing chemical processes and designing new ones. Advanced in-situ monitoring techniques provide direct insights into reaction progress, intermediate formation, and catalyst behavior. While not specifically reported for cinnamyloxybenzene, their application would significantly benefit the field.

Future research should integrate techniques such as:

In-situ Infrared (IR) and Raman Spectroscopy: These techniques can monitor changes in functional groups and molecular structures during a reaction, providing real-time information on reactant consumption, product formation, and the presence of transient intermediates.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information on species present in the reaction mixture, allowing for the identification of intermediates and the determination of reaction kinetics.

Mass Spectrometry (MS): Coupled with techniques like electrospray ionization (ESI-MS) or gas chromatography (GC-MS), in-situ MS can identify and quantify reaction components, including highly reactive intermediates.

Online Chromatography (e.g., GC, HPLC): Provides quantitative analysis of reactants and products as the reaction proceeds, enabling precise kinetic studies and yield optimization.

Applying these techniques to cinnamyloxybenzene reactions, such as its Claisen rearrangement or catalytic functionalizations, would provide invaluable data for mechanistic elucidation and rational reaction design.

Computational Design of Novel Cinnamyloxybenzene-Derived Structures with Tunable Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), plays an increasingly important role in understanding chemical phenomena and guiding synthetic efforts. scielo.org.mxrsc.org For cinnamyloxybenzene, computational methods can be leveraged to predict the properties of new derivatives and design structures with enhanced or novel reactivity.

Future directions in this area include:

Structure-Property Relationship Studies: Using DFT and other computational methods to explore how modifications to the cinnamyloxybenzene scaffold (e.g., substituents on the phenyl rings, modifications to the cinnamyl chain) affect its electronic properties, conformational preferences, and reactivity. scielo.org.mx

Reaction Mechanism Elucidation: Employing computational modeling to map out potential energy surfaces for complex reactions involving cinnamyloxybenzene, such as rearrangements or catalytic cycles, to identify transition states and understand selectivity determining steps. This can guide the design of more efficient catalysts or reaction conditions.

Virtual Screening and Ligand Design: Using computational tools to screen potential catalysts or ligands for specific transformations of cinnamyloxybenzene, predicting their binding affinities and catalytic efficiencies before experimental synthesis.

Machine Learning in Catalysis: Applying machine learning algorithms to large datasets of reaction parameters and outcomes to predict optimal conditions or design novel catalysts for cinnamyloxybenzene chemistry, accelerating the discovery process. rsc.org

De Novo Design: Utilizing computational algorithms to design entirely new cinnamyloxybenzene-derived structures with desired properties (e.g., specific optical, electronic, or biological activities) by exploring vast chemical spaces.

By integrating computational design with experimental validation, researchers can accelerate the discovery and development of advanced cinnamyloxybenzene chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.